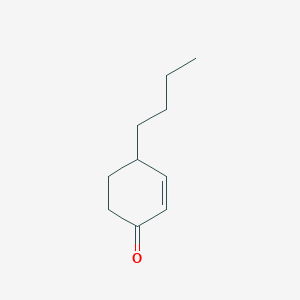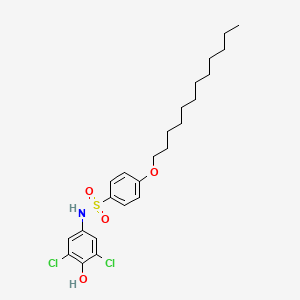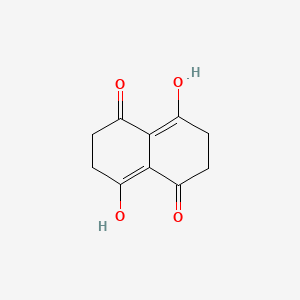
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione is a chemical compound with the molecular formula C10H10O4 It is a derivative of naphthalene, characterized by the presence of hydroxyl groups and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione can be achieved through several methods. One common approach involves the oxidation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol using Frémy’s salt . This reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using suitable oxidizing agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Frémy’s salt and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitrobenzoyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydronaphthalenediols.
Substitution: Formation of nitrobenzoyl derivatives.
Applications De Recherche Scientifique
4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
- 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
- 1,2,3,4-Tetrahydronaphthalene
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
Uniqueness: 4,8-Dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione stands out due to its specific arrangement of hydroxyl and carbonyl groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
141456-21-5 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
4,8-dihydroxy-2,3,6,7-tetrahydronaphthalene-1,5-dione |
InChI |
InChI=1S/C10H10O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h11,14H,1-4H2 |
Clé InChI |
PYWAROZRMDGQQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(CCC(=O)C2=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


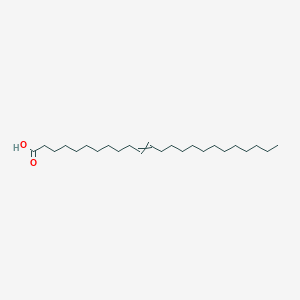
![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
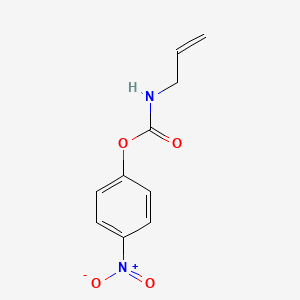
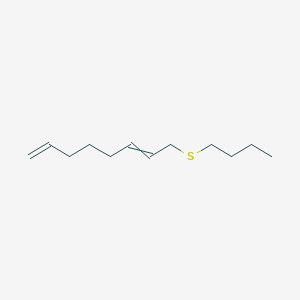
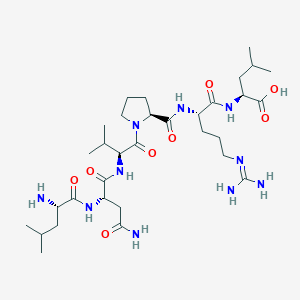
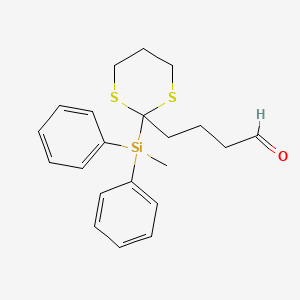
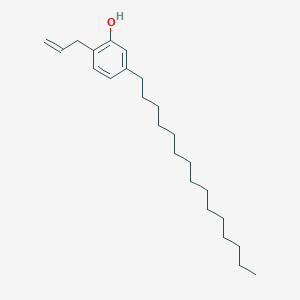
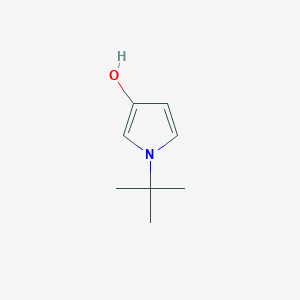
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)


![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
